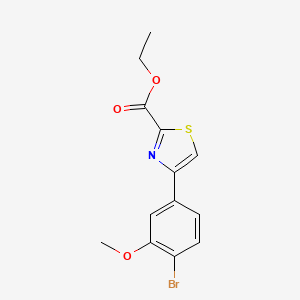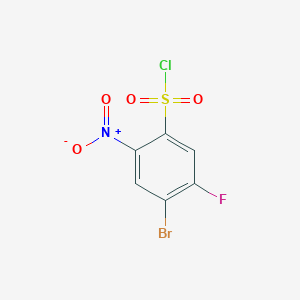
4-Bromo-5-fluoro-2-nitrobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluoro-2-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrClFNO4S. It is a derivative of benzenesulfonyl chloride, featuring bromine, fluorine, and nitro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-nitrobenzenesulfonyl chloride typically involves multi-step reactions starting from benzene derivatives. The process includes:
Nitration: Introduction of the nitro group using a mixture of concentrated sulfuric acid and nitric acid.
Halogenation: Introduction of bromine and fluorine atoms using reagents like bromine and fluorine sources under controlled conditions.
Sulfonylation: Introduction of the sulfonyl chloride group using chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods ensure high yield and purity, often using automated systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitro and sulfonyl chloride groups, the compound can participate in substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) are used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or amines are used under basic conditions.
Reduction: Reagents like hydrogen gas (H2) and palladium on carbon (Pd/C) are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonyl chlorides.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
4-Bromo-5-fluoro-2-nitrobenzenesulfonyl chloride is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-nitrobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in chemical synthesis and modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride
- 4-Bromo-2-fluoro-5-nitrobenzenesulfonyl chloride
- 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Uniqueness
4-Bromo-5-fluoro-2-nitrobenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with the nitro and sulfonyl chloride groups, makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H2BrClFNO4S |
|---|---|
Molecular Weight |
318.51 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrClFNO4S/c7-3-1-5(10(11)12)6(2-4(3)9)15(8,13)14/h1-2H |
InChI Key |
VSSREANOKHWJRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


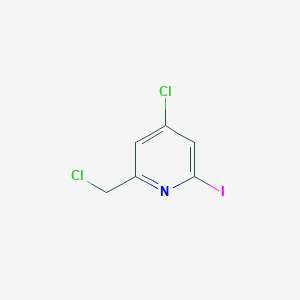
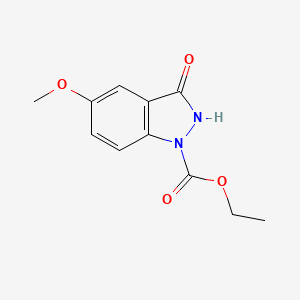
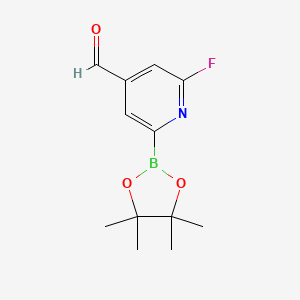
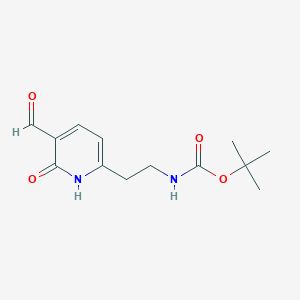
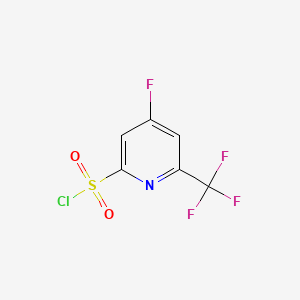
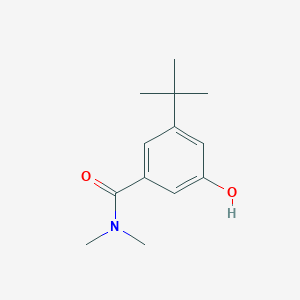
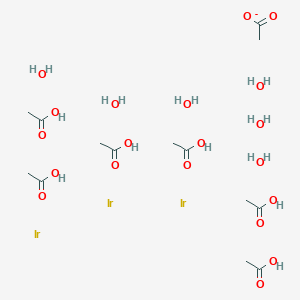
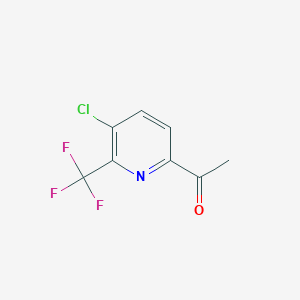
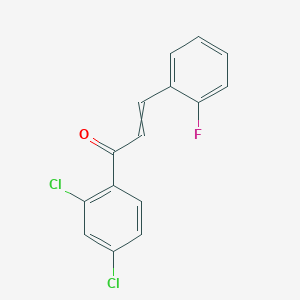
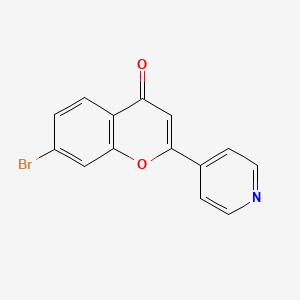
![[6-Cyano-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14856599.png)
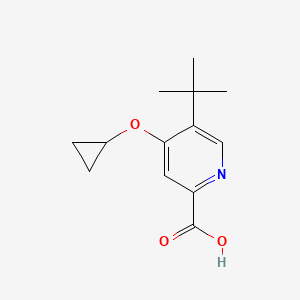
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14856603.png)
